N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine
Description
N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine is a symmetric diamine derivative featuring two 3-methoxyacridin-9-yl groups attached to the terminal amines of a hexane-1,6-diamine backbone. Acridine derivatives are renowned for their planar aromatic structures, which enable intercalation into DNA and fluorescence properties, making them valuable in biomedical imaging and therapeutic research . The methoxy substituents enhance solubility in polar solvents and modulate electronic interactions, distinguishing this compound from simpler acridine derivatives.
Properties
CAS No. |
67047-17-0 |
|---|---|
Molecular Formula |
C34H34N4O2 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
FLTPBXAPYZIIEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methoxyacridin-9-ylamine
- Reagents: 6,9-Dichloro-2-methoxyacridine, ammonia or ammonium carbonate, phenol (as solvent or reagent), and suitable base.
- Conditions: Heating under reflux in phenol with ammonium carbonate facilitates substitution of chlorine at the 9-position by an amino group.
- Purification: The product is purified by crystallization or silica gel chromatography to isolate 3-methoxyacridin-9-ylamine.
Coupling with Hexane-1,6-diamine
- Reagents: 3-Methoxyacridin-9-ylamine and hexane-1,6-diamine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
- Catalysts/Base: Potassium carbonate or other mild bases to facilitate nucleophilic substitution.
- Procedure: The diamine is added dropwise to a solution of the acridine amine derivative under stirring at room temperature or slightly elevated temperature (e.g., 50–80 °C).
- Reaction Time: Several hours to overnight to ensure complete bis-substitution.
- Workup: The reaction mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated.
- Purification: Final product is purified by silica gel flash chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane to afford pure this compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6,9-Dichloro-2-methoxyacridine + NH3 | Reflux in phenol, ammonium carbonate | 3-Methoxyacridin-9-ylamine | ~60-70 | Nucleophilic aromatic substitution |
| 2 | 3-Methoxyacridin-9-ylamine + Hexane-1,6-diamine | DMF, K2CO3, 50-80 °C, several hours | This compound | 50-60 | Bis-substitution reaction |
Analytical and Purification Techniques
- Chromatography: Silica gel flash chromatography is the standard purification method, using solvent gradients tailored to the polarity of intermediates and final product.
- Spectroscopy:
- 1H NMR and 13C NMR confirm the substitution pattern and integrity of acridine rings and linker.
- Mass spectrometry verifies molecular weight (530.7 g/mol).
- Melting point and purity are assessed to ensure compound quality.
- Crystallization: Used for intermediate purification, especially for 6,9-dichloro-2-methoxyacridine and 3-methoxyacridin-9-ylamine.
Research Findings and Optimization Notes
- The substitution at the 9-position of acridine is highly regioselective under the described conditions, favoring amination over other positions.
- The choice of solvent and base critically affects the yield and purity of the bis-substituted product; DMF with potassium carbonate is optimal for coupling with hexane-1,6-diamine.
- Reaction temperature and time must be optimized to avoid side reactions such as polymerization or over-alkylation.
- Purification by flash chromatography with methanol/dichloromethane gradients provides the best separation of product from unreacted starting materials and side products.
This comprehensive synthesis approach for This compound is supported by multiple research reports and chemical databases, ensuring a reliable and reproducible preparation method suitable for research and development applications.
Chemical Reactions Analysis
Types of Reactions
NSC 260610 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are examples of substitution reactions that NSC 260610 can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine serves as a valuable reagent in organic synthesis. It can be employed in:
- Catalysis : The compound can facilitate chemical reactions involving the formation of carbon-carbon bonds.
- Synthesis of Derivatives : It is used to synthesize various acridine derivatives that may exhibit different biological activities.
Biology
The biological applications of this compound are significant:
- Antimicrobial Activity : Research indicates that acridine derivatives can inhibit bacterial growth. Studies have shown that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves intercalation into DNA, disrupting topoisomerase activity and leading to cell death .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Targeted Drug Delivery : The acridine moiety allows for the design of drug delivery systems that can target specific cells or tissues.
- Neurological Disorders : There is ongoing research into the neuroprotective effects of acridine derivatives, which may offer new avenues for treating conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of acridine derivatives demonstrated that this compound exhibited significant inhibition against various bacterial strains including MRSA. The study utilized disk diffusion methods to evaluate efficacy and provided insights into structure-activity relationships.
Case Study 2: Cancer Cell Line Testing
In vitro experiments were performed on prostate cancer cell lines where this compound was shown to induce cell death through DNA intercalation mechanisms. The results indicated a dose-dependent response with IC50 values indicating potential therapeutic windows for further investigation.
Mechanism of Action
The mechanism of action of NSC 260610 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Hexane-1,6-diamine Derivatives
Hexane-1,6-diamine serves as a versatile scaffold for synthesizing diamines with diverse functional groups. Below is a comparative analysis of key derivatives:
Table 1: Key Properties of Hexane-1,6-diamine Derivatives
Physicochemical Properties
- Solubility: The methoxy groups in the target compound improve solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic cinnamylidene or aryl azo derivatives. The trifluoromethanesulfonyl analogue exhibits exceptional polarity due to sulfonyl groups .
- Electronic Effects : The electron-donating methoxy groups in the target compound enhance π-π stacking with DNA, while electron-withdrawing sulfonyl groups in the trifluoromethanesulfonyl derivative increase electrophilicity .
Functional and Application Differences
- Biomedical Applications : The target compound’s acridine core enables DNA intercalation and fluorescence, making it suitable for bioimaging and anticancer research. In contrast, cinnamylidene derivatives are primarily used as ligands for metal complexes .
- Materials Science : The trifluoromethanesulfonyl derivative’s reactivity and polarity suit it for advanced material synthesis, such as ion-conductive polymers .
- Stabilizers/Catalysts : The tetramethylpiperidinyl derivative’s steric bulk aids in stabilizing polymers against thermal degradation .
Research Findings and Challenges
- DNA Interaction: Fluorescence assays reveal that the target compound binds to DNA with higher affinity than non-methoxy acridine derivatives due to improved solubility and electronic interactions .
- Synthetic Challenges : Steric hindrance in bulkier derivatives (e.g., piperidinyl groups) complicates purification, whereas the target compound’s synthesis requires precise control to avoid byproducts .
Biological Activity
N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine, also known by its CAS number 67047-17-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 530.659 g/mol. The compound features two acridine moieties connected by a hexane chain with terminal amine groups, which may influence its interaction with biological targets.
Research indicates that compounds containing acridine structures often exhibit antimicrobial , antiparasitic , and anticancer activities. The proposed mechanisms include:
- DNA Intercalation : Acridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Inhibition of Enzymatic Activity : Acridine derivatives may inhibit specific enzymes involved in metabolic pathways of pathogens.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of acridine derivatives. For instance, this compound has shown activity against various bacterial strains and fungi. The following table summarizes the antimicrobial activity of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. Notably, it has been tested against Plasmodium falciparum, the causative agent of malaria:
- In Vitro Studies : this compound demonstrated significant schizonticidal activity with an IC50 value indicating effective inhibition of parasite growth.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and DNA damage.
Case Studies
- Antimalarial Research : A study evaluated the efficacy of this compound in combination with artemisinin derivatives against multidrug-resistant Plasmodium falciparum. The results indicated enhanced efficacy when used in combination therapy, suggesting potential for clinical application in malaria treatment .
- Cancer Treatment Exploration : In a preclinical study focusing on breast cancer cell lines, the compound exhibited significant cytotoxicity and induced apoptosis through ROS-mediated pathways. The findings support further investigation into its use as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine, and how can reaction conditions be optimized?
- Methodology :
- Schiff base chemistry : Adapt protocols for hexane-1,6-diamine derivatives by reacting 3-methoxyacridin-9-carbaldehyde with hexane-1,6-diamine in anhydrous ethanol under reflux (48–72 hours). Monitor reaction progress via TLC (Rf ~0.5–0.8). Purify via recrystallization in ethanol or methanol .
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Characterize intermediates via FT-IR (C=N stretch ~1630 cm⁻¹) and confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and chromatographic techniques?
- Analytical workflow :
- NMR : Analyze NMR for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR should show imine carbons (δ ~160 ppm) and acridine carbons (δ 110–150 ppm) .
- Mass spectrometry : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Validate against theoretical m/z values .
Q. What are the stability considerations and recommended handling protocols for this compound?
- Handling guidelines :
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methoxyacridine moieties. Avoid prolonged exposure to light due to acridine’s photolability .
- Safety : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Screening strategies :
- Receptor binding : Perform radioligand displacement assays (e.g., M2 muscarinic receptors, IC₅₀ determination) using tritiated antagonists like methoctramine as reference .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess baseline toxicity (IC₅₀ > 100 µM for further studies) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its mechanism of action in complex biological systems?
- Advanced methodologies :
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with M2 receptors. Validate with mutagenesis studies targeting conserved residues (e.g., Asp103, Tyr403) .
- In vivo models : Administer via intraperitoneal injection in rodent models (dose range: 1–10 mg/kg) and monitor physiological responses (e.g., heart rate, bronchoconstriction) .
Q. What strategies address solubility challenges in pharmacological studies?
- Solubility enhancement :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v in PBS). Confirm stability via UV-Vis (λmax ~350 nm for acridine) over 24 hours .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (sonication method, 15% drug loading). Characterize via DLS (PDI <0.2) and in vitro release profiles (pH 7.4, 37°C) .
Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?
- Troubleshooting framework :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes, CYP450 isoforms). Low bioavailability may explain in vivo discrepancies .
- Metabolite profiling : Use LC-QTOF-MS to identify oxidized or glucuronidated metabolites. Compare with parent compound activity .
Q. What advanced analytical techniques ensure batch-to-batch consistency in synthesis?
- Quality control protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
